molecular formula C20H18N4O2S2 B2946723 N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE CAS No. 162331-19-3

N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE

Cat. No.: B2946723
CAS No.: 162331-19-3
M. Wt: 410.51
InChI Key: ALCHIBOLIUIDEW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrimidine core modified with sulfanyl-methyl and phenylformamido groups.

Properties

IUPAC Name

N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-18(15-7-3-1-4-8-15)22-13-27-17-11-12-21-20(24-17)28-14-23-19(26)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHIBOLIUIDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-aminopyrimidine.

    Coupling Reactions: The phenylformamido and pyrimidinyl intermediates are then coupled using a thiol-based reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the implementation of automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

  • N-[4-(p-Toluenesulfonamido)Phenylsulfonyl]Acetamide ():

    • Planarity : Phenyl rings (A, B) and a heterocyclic ring (C) exhibit r.m.s. deviations of 0.0068 Å, 0.0031 Å, and 0.0058 Å, respectively, indicating high planarity.
    • Dihedral Angles : A/B (81.27°), A/C (9.12°), and B/C (76.01°) suggest a twisted conformation compared to the target compound’s pyrimidine core, which may adopt a more rigid geometry due to dual sulfanyl linkages .
  • N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]Benzenesulfonamide (): Geometry: Sulfonamide groups exhibit distorted tetrahedral (S1) and trigonal planar (N1) geometries.

Functional Group and Bioactivity Comparisons

  • Hydroxamic Acids ():

    • Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) show antioxidant activity (e.g., DPPH radical scavenging). The target compound lacks hydroxamic acid groups but may share sulfanyl-mediated redox activity .
  • N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ():

    • A pharmaceutical intermediate with a propanamide backbone. The target compound’s benzamide and pyrimidine groups may enhance binding affinity to biological targets compared to aliphatic amides .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Planarity (r.m.s. deviation) Dihedral Angles (°) Bioactivity/Application
Target Compound Pyrimidine-Benzamide Dual sulfanyl, Phenylformamido Not reported Not reported Hypothetical enzyme inhibition
N-[4-(p-Toluenesulfonamido)Phenylsulfonyl]Acetamide Sulfonamide-Phenyl Sulfonamide, Acetamide 0.0031–0.0068 Å A/B: 81.27 Structural model
N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide Hydroxamic Acid Hydroxamic acid, Cyclohexane N/A N/A Antioxidant
N-(2-Formylphenyl)-4-Methyl-Benzenesulfonamide Sulfonamide-Phenyl Sulfonamide, Formyl Distorted tetrahedral (S1) N/A Carbonic anhydrase inhibition

Biological Activity

N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure consists of a pyrimidine core linked to a phenylformamide moiety and a benzamide group. This unique configuration may contribute to its biological activity by allowing interactions with specific biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anticancer Properties
  • Enzyme Inhibition
  • Anti-inflammatory Effects

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli200 µg/mL
Compound BS. aureus400 µg/mL
This compoundTBDTBD

Anticancer Properties

This compound has shown promising anticancer activity in vitro. Studies have reported significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of related compounds on cancer cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For example, high-throughput screening has identified related compounds as inhibitors of pantothenate synthetase, crucial for bacterial growth .

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

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